

# Application Notes and Protocols: GR 94800

## Solubility and Use in In Vitro Assays

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### Compound of Interest

Compound Name: GR 94800

Cat. No.: B1672131

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These application notes provide detailed information on the solubility of **GR 94800**, a potent and selective tachykinin NK<sub>2</sub> receptor antagonist, in Dimethyl Sulfoxide (DMSO). This document includes protocols for the preparation of **GR 94800** stock solutions and their application in a typical in vitro cell-based assay.

## Data Presentation: Solubility of GR 94800

Quantitative solubility data for **GR 94800** in DMSO is not readily available in publicly accessible resources. One supplier notes solubility in ethanol up to 4 mg/mL. For experimental purposes, it is recommended to empirically determine the solubility of **GR 94800** in DMSO to establish the maximum stock concentration.

| Solvent | Reported Solubility | Molarity (at specified concentration) | Notes                                   |
|---------|---------------------|---------------------------------------|---|
| DMSO    | Data not available  | Not applicable                        | Empirical determination is recommended. |
| Ethanol | Soluble to 4 mg/mL  | ~4.42 mM                              | Data from a commercial supplier.        |

Molecular Weight of **GR 94800**: 904.08 g/mol

## Experimental Protocols

### Protocol 1: Preparation of **GR 94800** Stock Solution in DMSO

This protocol describes the preparation of a stock solution of **GR 94800** in DMSO. Due to the lack of specific solubility data, a conservative starting concentration is recommended, with the option to increase it based on observed solubility.

Materials:

- **GR 94800** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- **Weighing:** Accurately weigh the desired amount of **GR 94800** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add a precise volume of anhydrous, sterile DMSO to the tube to achieve the desired initial concentration (e.g., 10 mM).
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) can be used to aid solubility if precipitation occurs.
- **Observation:** Visually inspect the solution for any undissolved particles. If the compound is fully dissolved, this can be considered your stock solution. If not, the concentration exceeds the solubility limit and should be adjusted accordingly.

- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.

## Protocol 2: In Vitro Assay for NK<sub>2</sub> Receptor Antagonism

This protocol outlines a general workflow for evaluating the antagonist activity of **GR 94800** on the tachykinin NK<sub>2</sub> receptor in a cell-based assay. This often involves measuring the inhibition of agonist-induced intracellular calcium mobilization.

### Materials:

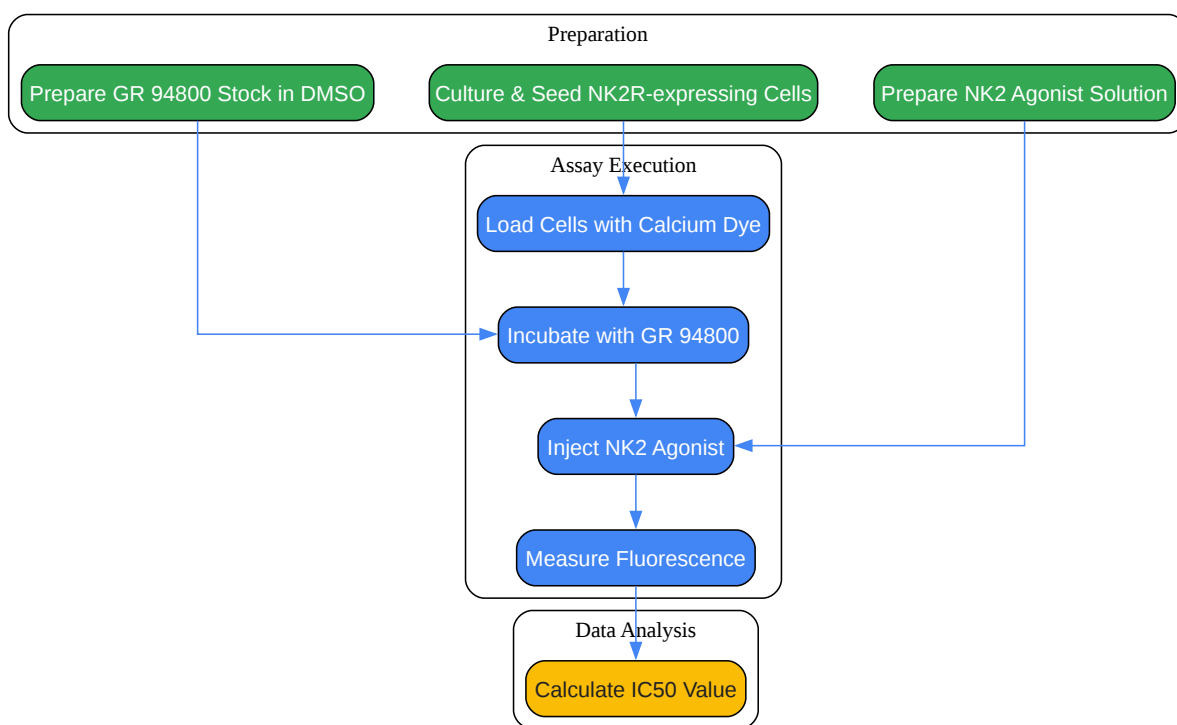
- Cells stably expressing the human tachykinin NK<sub>2</sub> receptor (e.g., CHO-K1 or HEK293 cells)
- Cell culture medium (e.g., DMEM/F-12)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **GR 94800** DMSO stock solution (from Protocol 1)
- NK<sub>2</sub> receptor agonist (e.g., Neurokinin A)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader with an injection system

### Procedure:

- Cell Culture: Culture the NK<sub>2</sub> receptor-expressing cells in appropriate medium supplemented with FBS and antibiotics.

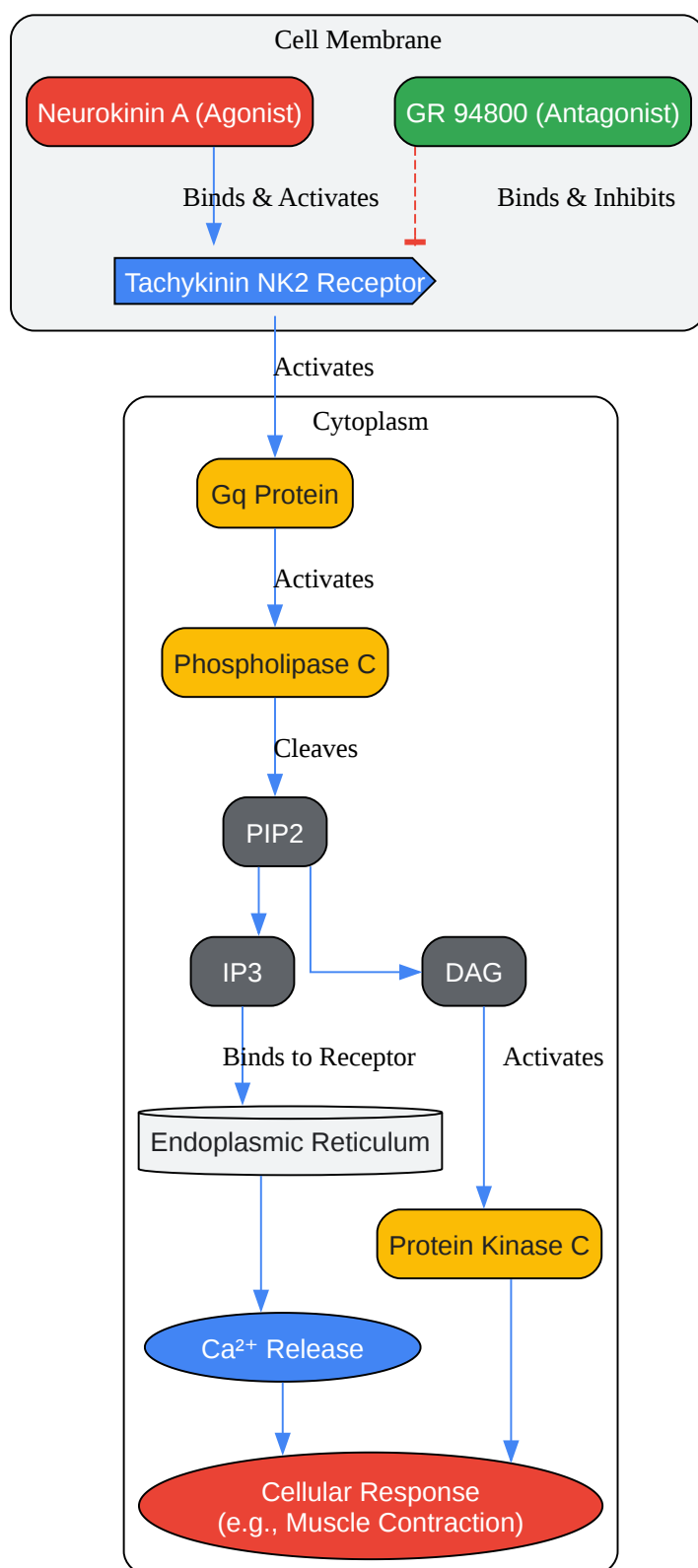
- **Cell Seeding:** Seed the cells into 96-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
- **Dye Loading:** Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 1 hour.
- **Compound Preparation:** Prepare serial dilutions of the **GR 94800** stock solution in assay buffer to achieve the desired final concentrations. Also, prepare the NK<sub>2</sub> receptor agonist at a concentration that elicits a submaximal response (e.g., EC<sub>80</sub>).
- **Antagonist Incubation:** Wash the cells to remove excess dye and add the diluted **GR 94800** solutions to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
- **Agonist Stimulation and Signal Detection:** Place the microplate in the fluorescence plate reader. Initiate the reading and, after establishing a baseline fluorescence, inject the NK<sub>2</sub> receptor agonist into the wells.
- **Data Analysis:** Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. The antagonist effect of **GR 94800** is determined by its ability to inhibit the agonist-induced calcium signal. Calculate IC<sub>50</sub> values to quantify the potency of **GR 94800**.

## Mandatory Visualizations



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Caption: Experimental workflow for evaluating **GR 94800**.



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Caption: Tachykinin NK<sub>2</sub> Receptor Signaling Pathway.

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